
Tetradeca-5,8-dienoyl-carnitine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradeca-5,8-dienoyl-carnitine is a type of acylcarnitine, specifically an ester of tetradeca-5,8-dienoic acid and carnitine. Acylcarnitines play a crucial role in the transport of fatty acids across the mitochondrial membrane for energy production. This compound is part of the long-chain acylcarnitines, which are essential in various metabolic processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetradeca-5,8-dienoyl-carnitine typically involves the esterification of tetradeca-5,8-dienoic acid with carnitine. This process can be catalyzed by carnitine palmitoyltransferase enzymes. The reaction conditions often include the presence of equimolar amounts of copper (I) as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the general approach involves the chemical synthesis of the compound using the aforementioned esterification process. The production may also involve the use of acetylenes and cross-coupling reactions to form the desired polyunsaturated fatty acids .
Análisis De Reacciones Químicas
Types of Reactions
Tetradeca-5,8-dienoyl-carnitine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized acylcarnitines .
Aplicaciones Científicas De Investigación
Tetradeca-5,8-dienoyl-carnitine has several scientific research applications, including:
Chemistry: It is used in the study of fatty acid metabolism and the synthesis of polyunsaturated fatty acids.
Biology: It plays a role in the transport of fatty acids across the mitochondrial membrane, which is essential for energy production.
Industry: It is used in the production of various biochemical reagents and standards for research purposes.
Mecanismo De Acción
The mechanism of action of tetradeca-5,8-dienoyl-carnitine involves its role in the transport of fatty acids across the mitochondrial membrane. This process is facilitated by carnitine palmitoyltransferase enzymes, which catalyze the esterification of tetradeca-5,8-dienoic acid with carnitine. The compound then participates in the β-oxidation pathway, leading to the production of energy .
Comparación Con Compuestos Similares
Similar Compounds
Tetradeca-5,8,11-trienoyl-carnitine: Another long-chain acylcarnitine with three double bonds.
Hexadeca-7,10-dienoyl-carnitine: A similar compound with a longer carbon chain and two double bonds.
Uniqueness
Tetradeca-5,8-dienoyl-carnitine is unique due to its specific structure, which includes two double bonds at positions 5 and 8. This structure influences its interaction with enzymes and receptors, making it distinct from other acylcarnitines .
Propiedades
Fórmula molecular |
C21H37NO4 |
|---|---|
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
(3R)-3-[(5Z,8Z)-tetradeca-5,8-dienoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C21H37NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h9-10,12-13,19H,5-8,11,14-18H2,1-4H3/b10-9-,13-12-/t19-/m1/s1 |
Clave InChI |
REUVFPFCXKWJQA-ALJURTIHSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\CCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
SMILES canónico |
CCCCCC=CCC=CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



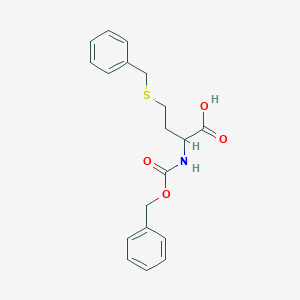
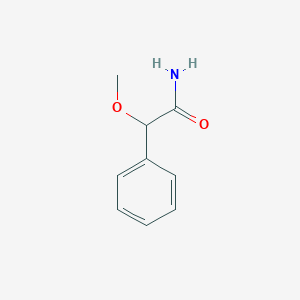

![1-Oxaspiro[4.5]decan-6-one](/img/structure/B11940088.png)

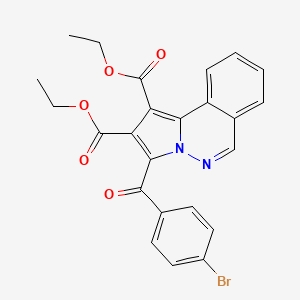

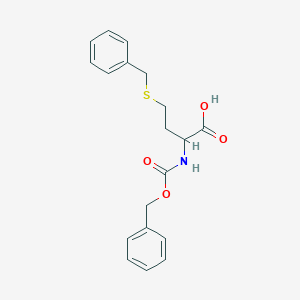
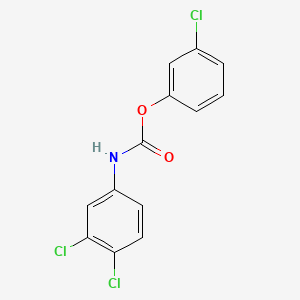
![1-[(5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11940125.png)
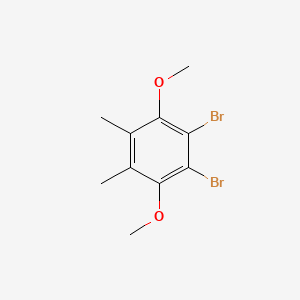
![(1S,6R)-8-Methylidene-2-oxabicyclo[4.2.0]octan-7-one](/img/structure/B11940150.png)

